molecular formula C25H35NO4 B566259 (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide CAS No. 1798431-50-1

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide

Katalognummer B566259
CAS-Nummer: 1798431-50-1
Molekulargewicht: 413.558
InChI-Schlüssel: FLTVTJWPFMIIMJ-JLNKQSITSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

All-Z-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide, also known as HEPAS, is a synthetic derivative of the omega-3 fatty acid, eicosapentaenoic acid (EPA). HEPAS has been studied extensively for its potential therapeutic applications in several diseases, including cancer, inflammation, and cardiovascular diseases.

Wirkmechanismus

The mechanism of action of (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide is not fully understood. However, studies have shown that (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide can modulate several signaling pathways involved in cancer, inflammation, and cardiovascular diseases. (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide can inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and cancer. (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide can also activate peroxisome proliferator-activated receptor (PPAR) signaling pathway, which is involved in lipid metabolism and cardiovascular diseases.
Biochemical and Physiological Effects:
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide has several biochemical and physiological effects. Studies have shown that (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide can also reduce the levels of cholesterol and triglycerides. (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide can improve endothelial function and reduce oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide has several advantages for lab experiments. (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide is stable and can be stored for long periods. (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide is also soluble in water and organic solvents, which makes it easy to use in lab experiments. However, (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide has some limitations. (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide is expensive and difficult to synthesize. (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide is also not readily available commercially.

Zukünftige Richtungen

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide has several potential future directions. Further studies are needed to fully understand the mechanism of action of (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide. Studies are also needed to determine the optimal dosage and duration of treatment for different diseases. (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide can also be studied for its potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders. (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide can also be studied for its potential use as a dietary supplement.

Synthesemethoden

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide is synthesized by reacting EPA with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst. The reaction results in the formation of (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide, which is purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide has been studied for its potential therapeutic applications in several diseases, including cancer, inflammation, and cardiovascular diseases. Studies have shown that (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and lower cholesterol levels. (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide has also been shown to have neuroprotective effects and can improve cognitive function.

Eigenschaften

CAS-Nummer

1798431-50-1

Molekularformel

C25H35NO4

Molekulargewicht

413.558

IUPAC-Name

(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate

InChI

InChI=1S/C25H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-26-23(27)21-22-24(26)28/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-22H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-

InChI-Schlüssel

FLTVTJWPFMIIMJ-JLNKQSITSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O

Synonyme

(6Z,9Z,12Z,15Z,18Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.